Tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate is a heterocyclic compound that features an azetidine ring substituted with a thiazolyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with thiazolyl compounds under specific conditions. One common method includes the use of tert-butyl 3-hydroxyazetidine-1-carboxylate as a starting material, which is then reacted with thiazol-2-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The thiazolyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cycloaddition Reactions: The azetidine ring can undergo cycloaddition reactions with dipolarophiles to form spirocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydride for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines.
Scientific Research Applications
Tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate is unique due to the presence of the thiazolyl group, which imparts distinct chemical properties and reactivity compared to other azetidine derivatives. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
tert-butyl 3-(1,3-thiazol-2-yloxy)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-11(2,3)16-10(14)13-6-8(7-13)15-9-12-4-5-17-9/h4-5,8H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEMDOQHBAJTCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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